2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

PYCR1 Inhibition Fragment-Based Drug Discovery Cancer Metabolism

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS 1821028-80-1) is a heterocyclic carboxylic acid fragment (MW 206.15 Da, formula C₉H₆N₂O₄) featuring a quinazoline-2,4-dione core with a 6-carboxylic acid substituent. The compound was identified as a crystallographically validated hit (Compound 20, PDB: 8TCX) in a fragment-based screen against human pyrroline-5-carboxylate reductase 1 (PYCR1), a key proline biosynthetic enzyme upregulated across multiple cancer types.

Molecular Formula C9H6N2O4
Molecular Weight 206.157
CAS No. 1821028-80-1
Cat. No. B2773059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid
CAS1821028-80-1
Molecular FormulaC9H6N2O4
Molecular Weight206.157
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)NC(=O)N2
InChIInChI=1S/C9H6N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15)
InChIKeyFDJXVHKCNJIHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS 1821028-80-1): A Validated Fragment Hit for PYCR1 Inhibitor Procurement


2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (CAS 1821028-80-1) is a heterocyclic carboxylic acid fragment (MW 206.15 Da, formula C₉H₆N₂O₄) featuring a quinazoline-2,4-dione core with a 6-carboxylic acid substituent . The compound was identified as a crystallographically validated hit (Compound 20, PDB: 8TCX) in a fragment-based screen against human pyrroline-5-carboxylate reductase 1 (PYCR1), a key proline biosynthetic enzyme upregulated across multiple cancer types . Its fragment-like properties (MW < 250 Da, LogP ~0.5, 3 H-bond donors, 4 H-bond acceptors) make it an attractive starting point for fragment-to-lead optimization campaigns targeting the PYCR1 P5C substrate pocket and NAD(P)H binding site .

Why 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid Cannot Be Replaced by Other PYCR1 Fragment Hits


Within the 37-fragment carboxylic acid library screened against PYCR1 by Meeks et al., only 8 compounds yielded strong crystallographic electron density, and merely 4 of those demonstrated enzyme inhibition in kinetic assays . Despite sharing a carboxylic acid pharmacophore, structurally similar fragments exhibited profoundly divergent binding occupancy, inhibitory potency, and binding pose within the PYCR1 active site, confirming that generic substitution among 'in-class' fragment carboxylic acids is not supported by experimental evidence . The quinazoline-2,4-dione scaffold of the target compound engages specific hydrogen-bond networks within both the P5C substrate pocket and the NAD(P)H binding site simultaneously, a dual occupancy feature absent in several comparator fragments that bind only one sub-pocket . This differential binding mode directly translates into quantifiable differences in IC₅₀, crystallographic occupancy, and solubility, as documented below.

Quantitative Differentiation Evidence: 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid vs. Closest PYCR1 Fragment Analogs


Enzyme Inhibition Potency: Target Compound (20) vs. Closest Fluoro-Quinolinone Analog (22)

In kinetic inhibition assays against PYCR1, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (Compound 20) exhibited an IC₅₀ of 0.30 ± 0.01 mM (300 µM), representing measurable enzyme inhibition . By contrast, its close structural analog 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Compound 22, PDB: 8TCY), which replaces the quinazoline-2,4-dione core with a 2-oxoquinoline scaffold and introduces a 7-fluoro substituent, showed no apparent inhibition up to 1 mM (IC₅₀ > 1 mM) . The target compound thus provides at least a 3.3-fold improvement in inhibitory potency over this closely related comparator, directly attributable to the quinazoline-2,4-dione motif's ability to form additional hydrogen bonds within the active site .

PYCR1 Inhibition Fragment-Based Drug Discovery Cancer Metabolism

Crystallographic Binding Occupancy: Target Compound (20) vs. Fluoro-Quinolinone Analog (22)

X-ray crystallography revealed that 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (Compound 20, PDB: 8TCX) was modeled in four of the five protein chains of the asymmetric unit with occupancy values ranging from Q = 0.59 to 1.00 . In direct comparison, 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Compound 22, PDB: 8TCY) was modeled in only two of five chains at lower occupancy values of Q = 0.66 and 0.84 . The target compound thus demonstrates occupancy across 80% of available binding sites (4/5 chains) versus 40% for the comparator (2/5 chains), indicating more consistent and extensive binding engagement across the crystallographic asymmetric unit .

X-ray Crystallography Fragment Screening Binding Occupancy

Potency Relative to Best-in-Study Fragment and Established Proline Analog Inhibitor

Among the four crystallographic fragment hits that demonstrated PYCR1 inhibition, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (Compound 20) showed the second-strongest inhibitory activity with an IC₅₀ of 0.30 mM, trailing only Compound 33 (IC₅₀ = 0.029 mM) but outperforming Compounds 2 (IC₅₀ = 1.1 mM) and 36 (IC₅₀ = 5.4 mM) . Notably, the target compound exhibited a lower apparent IC₅₀ than the established proline analog inhibitor N-formyl-L-proline (NFLP; IC₅₀ = 0.49 ± 0.05 mM), representing a 1.6-fold improvement in potency over this benchmark . This positions the target compound as a more potent starting point than the previously best-characterized proline analog inhibitor while maintaining a fragment-like profile suitable for further optimization .

PYCR1 Inhibition Benchmarking Fragment Potency Comparison IC₅₀ Ranking

Aqueous Solubility for Cocrystallization: Target Compound (20) vs. Structural Analogs (21, 28)

Compound solubility is a critical parameter for both crystallographic fragment screening and downstream biochemical assays. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (Compound 20) was soluble in Tris buffer at 66 mM, enabling cocrystallization at 11 mM concentration . In direct contrast, structurally related fragments such as Compounds 21 and 28 were completely insoluble in Tris buffer and required dissolution in 100% DMSO, subsequently limiting their cocrystallization concentrations to 3 mM and 3.5 mM respectively (at ~5% DMSO) . The target compound's aqueous solubility advantage thus permits a 3.1- to 3.7-fold higher cocrystallization concentration without the confounding effects of organic co-solvents, which can alter protein conformation and ligand binding thermodynamics in both crystallographic and enzymatic assays .

Fragment Solubility Cocrystallization Conditions Assay Compatibility

Structural Differentiation: Quinazoline-2,4-dione Core Enables Dual-Site Binding vs. Single-Site Binders

Crystallographic analysis demonstrated that 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (Compound 20) simultaneously occupies both the P5C substrate pocket (via its carboxylic acid moiety) and the NAD(P)H binding site (via its quinazoline-2,4-dione core) . This dual-site binding mode is a distinguishing feature relative to the established proline analog inhibitor NFLP, which occupies only the P5C substrate pocket, and represents a novel pharmacophore strategy for PYCR1 inhibition . The dual occupancy is enabled by the hydrogen-bond donor/acceptor capacity of the quinazoline-2,4-dione ring system interacting with the nicotinamide-proximal region of the NAD(P)H site, a binding sub-pocket inaccessible to single-ring proline analogs and mono-carbonyl quinolinone fragments .

Fragment Binding Mode Dual-Site Occupancy Quinazoline Scaffold

Recommended Procurement Scenarios for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid Based on Differentiated Evidence


Fragment-to-Lead Optimization Campaigns Targeting PYCR1 for Oncology

Procurement of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is indicated for medicinal chemistry teams initiating PYCR1 fragment-to-lead programs where a dual-site binding fragment with measurable enzyme inhibition (IC₅₀ = 0.30 mM) and high-resolution structural data (1.72 Å, PDB: 8TCX) is required as a validated starting point . Unlike the comparator 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which lacks measurable inhibition (IC₅₀ > 1 mM) and occupies fewer binding chains (2/5 vs. 4/5), the target compound provides a tractable SAR baseline for iterative chemical elaboration .

Structure-Based Drug Design Requiring High-Confidence Crystallographic Fragment Data

For computational chemistry and structural biology groups employing template-based docking or pharmacophore modeling against PYCR1, this compound provides a high-confidence crystallographic ligand (occupancy Q up to 1.00 across 4 of 5 asymmetric unit chains, resolution 1.72 Å) . The dual P5C/NAD(P)H site occupancy, confirmed by electron density maps, enables the compound to serve as a reliable structural template for virtual screening of larger chemical libraries, outperforming lower-occupancy or single-site fragments that introduce greater uncertainty into docking campaigns .

Biochemical Assay Development Requiring Aqueous-Soluble Fragment Inhibitors

This compound is the preferred choice for biochemical assay development or high-concentration crystallographic soaking experiments where aqueous solubility is paramount. Its solubility of 66 mM in Tris buffer (pH 7.5), enabling cocrystallization at 11 mM without DMSO, contrasts with structurally similar fragments (Compounds 21, 28) that are Tris-insoluble and require DMSO solubilization, which can introduce solvent artifacts and reduce effective screening concentrations by over 3-fold .

Benchmarking Novel PYCR1 Inhibitors Against an Established Fragment Hit

Researchers developing next-generation PYCR1 inhibitors can use this compound as a reference standard for potency benchmarking. With an IC₅₀ of 0.30 mM, it is 1.6-fold more potent than the established proline analog inhibitor NFLP (IC₅₀ = 0.49 mM), providing a higher bar for activity screening while remaining chemically distinct from proline-based chemotypes . This enables orthogonal assessment of novel inhibitor series that may act through mechanisms beyond proline mimicry.

Quote Request

Request a Quote for 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.